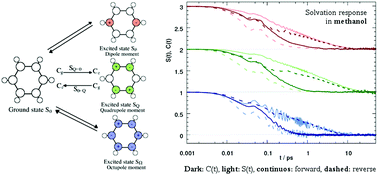On the validity of linear response approximations regarding the solvation dynamics of polyatomic solutes
Physical Chemistry Chemical Physics Pub Date: 2017-04-04 DOI: 10.1039/C6CP08575J
Abstract
The time-dependent fluorescence of a chromophore can be calculated from either nonequilibrium simulations, or, as long as linear response theory holds true, from equilibrium solvent fluctuations in the ground or excited state if the perturbation inflicted by the chromophore is small. The assumption of Gaussian statistics, in contrast, links the nonequilibrium dynamics to solvent fluctuations solely in the excited state, as long as the energy gap distribution is Gaussian throughout the process. The validity of linear response theories on the ground and excited state surface as well as Gaussian statistics is thoroughly tested in this study by calculating the time-dependent Stokes shift of different benzene-like solutes. The effect of the size of change in partial charges of the solute, the multipolar order of charge distribution, the direction of change, as well as the influence of different solvents on the validity of linear response theory is examined by simulating 54 different systems. Calculation of the Gaussian character of the energy distribution in equilibrium, as well as the time-evolution of the peak width in the nonequilibrium simulation sheds light on the validity of Gaussian statistics in a nonstationary regime. We observed that a large intermediate broadening of the width of the energy distribution correlates with a failure of correlation functions to describe the nonequilibrium event. These results are accompanied by analysis of higher order correlation functions, as well as the structure of the solvents water, acetonitrile and methanol around the solute, to yield a comprehensive view, as well as general guidelines, on when and why equilibrium solvent fluctuations can correctly depict solvation dynamics.


Recommended Literature
- [1] Ferrimagnetic and relaxor ferroelectric properties of R2MnMn(MnTi3)O12 perovskites with R = Nd, Eu, and Gd†
- [2] The π-donor/acceptor trans effect on NO release in ruthenium nitrosyl complexes: a computational insight†
- [3] Synthesis, structure and coordination of the ambiphilic ligand (2-picolyl)BCy2†‡
- [4] A magnetic restricted access material for rapid solid phase extraction of multiple macrolide antibiotics in honey†
- [5] Length-dependent translation initiation benefits the functional proteome of human cells†
- [6] Contents
- [7] Asymmetric seed passivation for regioselective overgrowth and formation of plasmonic nanobowls†
- [8] Surface-initiated polymerization-induced self-assembly of bimodal polymer-grafted silica nanoparticles towards hybrid assemblies in one step†
- [9] Solution-phase synthesis and thermal conductivity of nanostructured CdSe, In2Se3, and composites thereof†
- [10] Thin film deposition of GexCyHz by radiolysis of GeH4–C3H8 mixtures

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 14132-51-5
-
CAS no.: 117902-15-5
-
CAS no.: 13446-44-1
-
CAS no.: 1517-51-7









